molecular formula C15H18N4OS B4061638 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide

2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide

Cat. No. B4061638
M. Wt: 302.4 g/mol
InChI Key: NQWLKJNTZNRWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide, also known as CETSA ligand, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide ligand has been widely used in drug discovery and development research. It is used to identify and validate drug targets, as well as to determine the binding affinity and selectivity of potential drug candidates. 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide ligand has also been used to study the stability and degradation of proteins, which is important in understanding the mechanisms of disease and drug resistance.

Mechanism of Action

2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide ligand works by binding to proteins and stabilizing them under heat stress conditions. This allows for the identification and quantification of proteins in cells and tissues, providing valuable information on protein expression and localization. The binding of 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide ligand to proteins is reversible, allowing for the recovery of functional proteins after the heat stress is removed.
Biochemical and Physiological Effects:
2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide ligand has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. It does not affect cell viability or proliferation, and has no significant impact on the expression of genes or proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide ligand is its ability to identify and quantify proteins in complex biological samples, such as tissues and cells. It is also a non-invasive method, which allows for the analysis of proteins in live cells and tissues. However, there are limitations to the use of 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide ligand, including the need for specialized equipment and expertise, and the potential for false positives and negatives.

Future Directions

There are many potential future directions for the use of 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide ligand in scientific research. One area of focus is the development of new drug candidates, using 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide ligand to identify and validate drug targets. Another area of research is the use of 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide ligand in personalized medicine, where it can be used to identify individualized drug targets and optimize drug dosing. Additionally, 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide ligand can be used in the study of protein-protein interactions, which is important in understanding the mechanisms of disease and drug resistance.

properties

IUPAC Name

2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-2-19-14(11-8-9-11)17-18-15(19)21-10-13(20)16-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWLKJNTZNRWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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